molecular formula C11H13NO B8651819 3-Amino-1-(4-methylphenyl)but-2-en-1-one CAS No. 131474-81-2

3-Amino-1-(4-methylphenyl)but-2-en-1-one

Cat. No. B8651819
M. Wt: 175.23 g/mol
InChI Key: HBKJOBYIQMXNLQ-UHFFFAOYSA-N
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Patent
US07989633B2

Procedure details

3-Methyl-5-(4-methylphenyl)isoxazole (1 g, 5.77 mmol) is introduced into 20 ml of ethanol, platinum(IV) oxide catalyst (100 mg) is added, and the mixture is then hydrogenated under atmospheric hydrogen for 12 h. The catalyst is filtered off and the filtrate is concentrated. 1.02 g (100% of theory) of the title compound are obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[O:4][N:3]=1>[Pt](=O)=O.C(O)C>[NH2:3][C:2]([CH3:1])=[CH:6][C:5]([C:7]1[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=1)=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NOC(=C1)C1=CC=C(C=C1)C
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC(=CC(=O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.